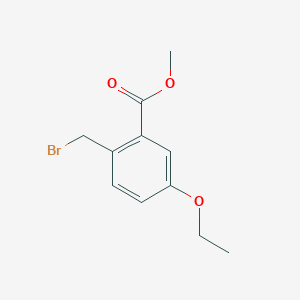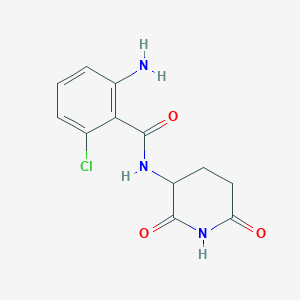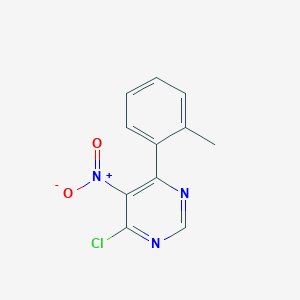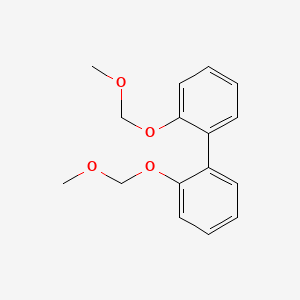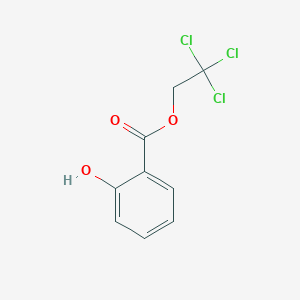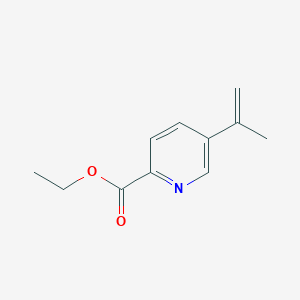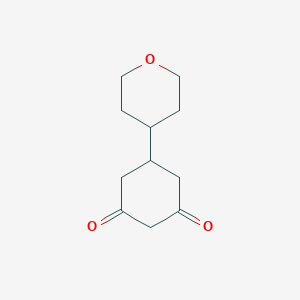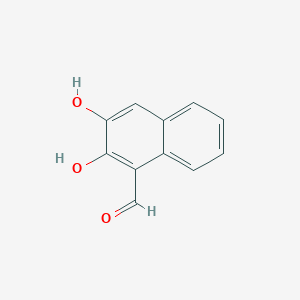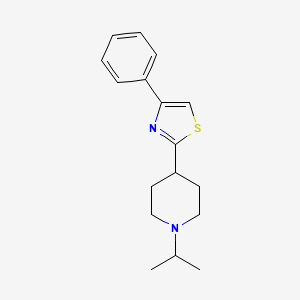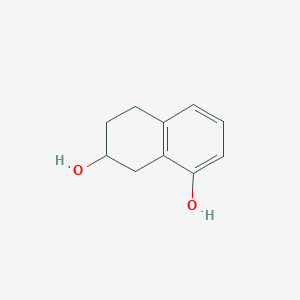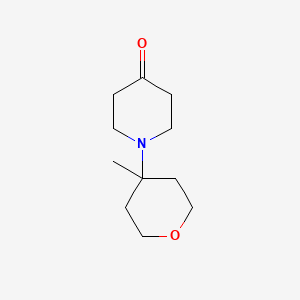
Pent-2-en-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a hydrochloride salt of pent-2-en-1-amine, characterized by its powder form and a melting point of 134-135°C . This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pent-2-en-1-aminehydrochloride typically involves the reaction of pent-2-en-1-amine with hydrochloric acid. The process can be summarized as follows:
Starting Material: Pent-2-en-1-amine.
Reagent: Hydrochloric acid (HCl).
Reaction: The amine reacts with hydrochloric acid to form the hydrochloride salt.
Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving:
Purification: Crystallization or recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, HPLC, and LC-MS to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-2-en-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it to saturated amines.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
Pent-2-en-1-aminehydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates
Mécanisme D'action
The mechanism of action of pent-2-en-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-2-en-1-amine: The parent amine without the hydrochloride salt.
Hex-2-en-1-amine: A similar compound with an additional carbon atom.
But-2-en-1-amine: A similar compound with one less carbon atom.
Uniqueness
Pent-2-en-1-aminehydrochloride is unique due to its specific reactivity and stability as a hydrochloride salt. This makes it particularly useful in applications where a stable, crystalline form is required .
Propriétés
Formule moléculaire |
C5H12ClN |
|---|---|
Poids moléculaire |
121.61 g/mol |
Nom IUPAC |
(E)-pent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h3-4H,2,5-6H2,1H3;1H/b4-3+; |
Clé InChI |
ODZXZXQJYLANMV-BJILWQEISA-N |
SMILES isomérique |
CC/C=C/CN.Cl |
SMILES canonique |
CCC=CCN.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
